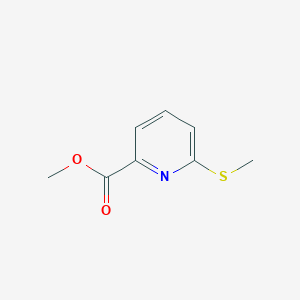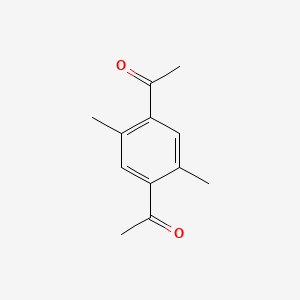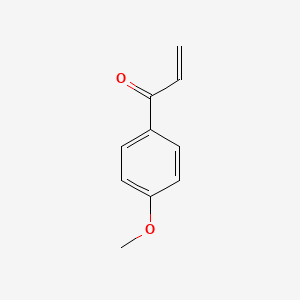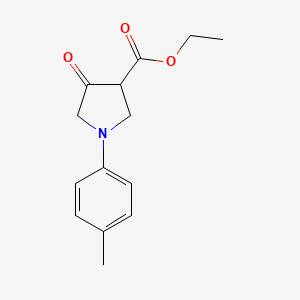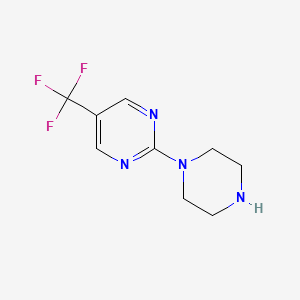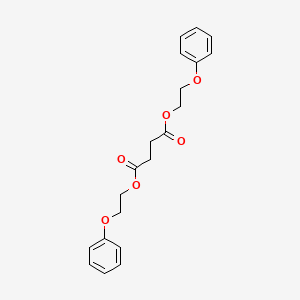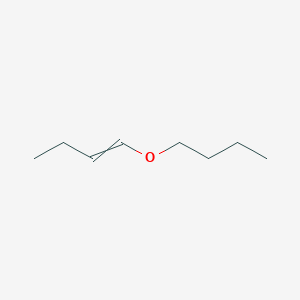
1-Butoxybut-1-ene
概述
描述
1-Butoxybut-1-ene is an organic compound with the molecular formula C₈H₁₆O. It is a colorless liquid that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions: 1-Butoxybut-1-ene can be synthesized through the reaction of 1-butene with butanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the butene and butanol molecules.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors where 1-butene and butanol are mixed in the presence of an acid catalyst. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: 1-Butoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxybutanal or butoxybutanoic acid.
Reduction: Reduction reactions can convert the double bond to a single bond, forming butoxybutane.
Substitution: The ether linkage in this compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Butoxybutanal, butoxybutanoic acid.
Reduction: Butoxybutane.
Substitution: Halogenated derivatives of this compound.
科学研究应用
1-Butoxybut-1-ene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
作用机制
The mechanism by which 1-butoxybut-1-ene exerts its effects involves the interaction of its double bond and ether linkage with various molecular targets. The double bond can participate in addition reactions, while the ether linkage can undergo cleavage or substitution reactions. These interactions are facilitated by the presence of specific catalysts or reagents that activate the compound and enable it to react with other molecules .
相似化合物的比较
1-Butene: A simple alkene with a similar structure but lacking the ether linkage.
Butanol: An alcohol that can react with 1-butene to form 1-butoxybut-1-ene.
Butoxyethene: Another ether compound with a similar structure but different carbon chain length.
Uniqueness: this compound is unique due to its combination of an alkene and ether functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
1-but-1-enoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUYRFHWGPWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

